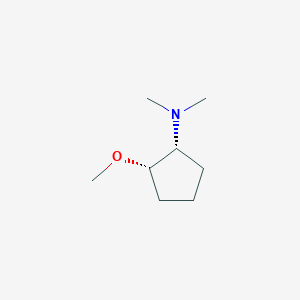![molecular formula C20H26Si2 B14512745 Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane CAS No. 63453-14-5](/img/structure/B14512745.png)
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane is a complex organosilicon compound characterized by the presence of ethenyl, diphenyl, and trimethylsilyl groups. This compound is notable for its unique structural features, which contribute to its diverse chemical reactivity and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane typically involves the use of organosilicon reagents and catalysts. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The reaction conditions usually include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl group, in particular, can act as a protecting group, enhancing the stability of reactive intermediates during chemical reactions. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: Similar in structure but lacks the ethenyl and trimethylsilyl groups.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Tris(trimethylsilyl)silane: Features three trimethylsilyl groups attached to silicon.
Uniqueness
Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane is unique due to the combination of ethenyl, diphenyl, and trimethylsilyl groups in its structure. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
63453-14-5 |
|---|---|
Fórmula molecular |
C20H26Si2 |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
ethenyl-diphenyl-(3-trimethylsilylprop-1-enyl)silane |
InChI |
InChI=1S/C20H26Si2/c1-5-22(18-12-17-21(2,3)4,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h5-16,18H,1,17H2,2-4H3 |
Clave InChI |
ICOAQHKCVFROJU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)


![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)


![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)

